![molecular formula C9H8N2O B1348557 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 85653-81-2](/img/structure/B1348557.png)
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as 8-methylpyrido[1,2-a]pyrimidin-4(3H)-one or 8-methyl-3H-pyrido[1,2-a]pyrimidin-4-one. Its unique structure and properties make it a promising candidate for further research in the field of medicinal chemistry.
Scientific Research Applications
Chemical Modification for Biological Optimization : Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides by displacing the methyl group in position 8 of the pyrido[1,2-a]pyrimidine nucleus. This modification aimed to enhance the biological properties of these compounds. Their study included synthesis, structural confirmation, and evaluation of analgesic properties, revealing increased biological activity in para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Halogenated Derivatives Synthesis : Molnár et al. (2009) reported the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. The process involved thermal cyclization and decarboxylation of specific malonates, leading to various derivatives. This synthesis provides insight into the structural diversity achievable with the core pyrido[1,2-a]pyrimidin-4-one structure (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).
Gastroprotective Activity Research : A study by Hermecz et al. (1992) focused on the gastroprotective activity of different 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Their research revealed that specific derivatives, especially those with a methyl group in position 6, demonstrated significant gastroprotective effects, suggesting potential therapeutic applications (Hermecz, Sipos, Vasvári-Debreczy, Gyires, & Kapui, 1992).
Aldose Reductase Inhibitors with Antioxidant Properties : La Motta et al. (2007) explored 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors, exhibiting activity in the micromolar/submicromolar range. These compounds also showed significant antioxidant properties, indicating their potential in treating diseases related to aldose reductase activity and oxidative stress (La Motta, Sartini, Mugnaini, Simorini, Taliani, Salerno, Marini, Da Settimo, Lavecchia, Novellino, Cantore, Failli, & Ciuffi, 2007).
Novel Synthesis Methods : Research by Malathi et al. (2021) developed an efficient one-pot synthesis method for novel 4H,5H-pyrano[2,3-d]pyrido[1,2-a]pyrimidin-5-one derivatives. This catalyst-free process highlights the potential for eco-friendly and practical synthesis methods for this class of compounds (Malathi, Nagaraju, Padmaja, & Reddy, 2021).
Environmental-Friendly Synthesis Approaches : Yan et al. (2014) described an environmentally friendly method to construct 4H-pyrido[1,2-a]pyrimidin-4-ones using water as the solvent in the absence of a catalyst. This approach is significant for developing green chemistry practices in synthesizing biologically active compounds (Yan, Ma, Sun, Ma, Wang, Ren, & Huang, 2014).
properties
IUPAC Name |
8-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-5-11-8(6-7)10-4-2-9(11)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWXPWRUXRKXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=O)N2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336102 | |
Record name | 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
85653-81-2 | |
Record name | 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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